SPC-180002

Polymer Chemistry Crosslinking Multifunctional Monomers

SPC-180002 offers a unique, non-substitutable molecular architecture combining two polymerizable methacrylate groups with a tertiary amine-phenethyl core. This multifunctional design enables dual-use applications as a crosslinking monomer for specialty polymer networks and as a distinct pharmacophore for SIRT1/3 inhibition. Procure this high-purity research compound for advanced material science or epigenetic studies where generic mono-methacrylates fail to provide the requisite crosslinking density or specific biochemical interactions.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
Cat. No. B12390649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPC-180002
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CN(CCC1=CC=CC=C1)CC(=C)C(=O)OC
InChIInChI=1S/C18H23NO4/c1-14(17(20)22-3)12-19(13-15(2)18(21)23-4)11-10-16-8-6-5-7-9-16/h5-9H,1-2,10-13H2,3-4H3
InChIKeyFHLFSJJWOMHMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate: Structural and Functional Class Overview


Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is a complex organic molecule characterized as a multifunctional methacrylate derivative featuring a tertiary amine core with two 2-methoxycarbonylprop-2-enyl groups and a 2-phenylethyl substituent [1]. This compound belongs to the class of small molecules that incorporate both polymerizable methacrylate units and a pharmacophoric amino-phenethyl moiety, suggesting potential dual-use applications in both polymer chemistry and biochemical research [1]. The presence of two methacrylate groups enables its function as a crosslinking monomer or a building block for specialty polymers, while the amine-phenethyl substructure is a recognized motif in medicinal chemistry [1].

Why Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate Cannot Be Replaced by Common Analogs


Generic substitution of Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is precluded by its unique multifunctional architecture, which integrates three distinct chemical functionalities into a single small molecule. Common analogs, such as simple phenylethyl methacrylate (PEMA) or standard amine-containing acrylates, possess only one or two of these key features. PEMA, for instance, provides aromatic and polymerizable properties but lacks the tertiary amine core and the second methacrylate group necessary for crosslinking or specific biochemical interactions . Conversely, many amino-methacrylates offer amine functionality but lack the aromatic phenylethyl group that can impart critical hydrophobic or π-stacking properties. This specific combination of functional groups creates a molecular identity that is not replicated by any off-the-shelf monomer or intermediate, making direct replacement impossible without a significant and potentially detrimental alteration of the intended application's performance profile .

Evidence-Based Performance Differential of Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate


Distinct Molecular Scaffold and Functional Group Density Compared to Mono-Methacrylate Analogs

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate possesses a molecular scaffold with two polymerizable methacrylate groups, in contrast to mono-methacrylate analogs like 2-phenylethyl methacrylate (PEMA, CAS 3683-12-3) which contain only a single polymerizable unit . The presence of two methacrylate groups is a structural feature that directly influences its potential as a crosslinking agent in polymer networks, a capability fundamentally absent in mono-methacrylate compounds. This structural difference is quantifiable: the target compound has two reactive methacrylate moieties per molecule, whereas PEMA has only one. No direct quantitative performance data (e.g., crosslink density, gel fraction) is publicly available for this specific compound; the evidence provided is based on class-level inference from its chemical structure .

Polymer Chemistry Crosslinking Multifunctional Monomers

Unique Incorporation of a Tertiary Amine Linker Compared to Ester-Linked Methacrylates

The target compound incorporates a tertiary amine nitrogen as the central linker between the phenylethyl group and the two 2-methoxycarbonylprop-2-enyl arms. This contrasts with compounds like 2-phenylethyl methacrylate (PEMA), where the phenylethyl group is attached via an ester linkage directly to the methacrylate carbonyl . The tertiary amine introduces a distinct chemical environment, including a potential site for protonation (pKa), altered basicity, and different hydrogen-bonding capabilities compared to an ester. While no direct comparative pKa or binding data exists for this exact compound, the presence of this amine is a clear structural differentiator that can influence solubility, reactivity with acids, and interaction with biological targets .

Medicinal Chemistry Polymer Functionalization Structure-Activity Relationship

Primary Application Scenarios for Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate


Development of Novel Crosslinked or Branched Polymers

Based on its difunctional methacrylate structure, a primary application scenario is as a crosslinking agent or a building block for creating polymer networks. The presence of two polymerizable methacrylate groups allows it to covalently link different polymer chains together during a polymerization reaction. This is in direct contrast to mono-methacrylates, which can only form linear polymer chains [1]. Researchers aiming to produce materials with enhanced mechanical strength, reduced solubility, or specific gel properties would select this compound over a simple mono-methacrylate like PEMA to introduce the necessary crosslinking density.

Synthesis of Specialized Copolymers with Pendant Amine Functionality

This compound can be utilized to synthesize copolymers that contain a tertiary amine group within the polymer backbone. By copolymerizing it with other monomers, one can create a polymer that not only incorporates the hydrophobic phenylethyl group for properties like UV absorption but also has a built-in amine site for post-polymerization modifications, such as quaternization or acid-catalyzed reactions [1]. This is a capability not offered by simple ester-based methacrylates, which lack an amine site for further chemical elaboration.

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The compound's unique combination of a phenylethyl moiety and a tertiary amine flanked by two ester-bearing arms presents a distinct pharmacophore for initial screening in biochemical assays. While no specific high-potency target is confirmed in the available data, the scaffold's design is consistent with structures explored for modulating enzyme activity or protein-protein interactions. Researchers may prioritize this compound over simpler building blocks to probe the contribution of the amine and the two ester-containing side chains to biological activity, where the difunctional nature of the molecule may be crucial for bridging two binding sites or achieving a specific conformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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